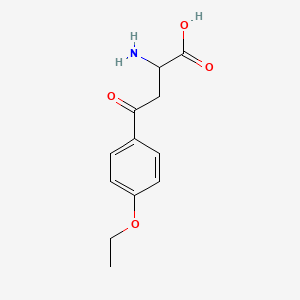

2-Amino-4-(4-ethoxyphenyl)-4-oxobutanoic acid

描述

2-Amino-4-(4-ethoxyphenyl)-4-oxobutanoic acid is an organic compound that belongs to the class of amino acids It features an amino group, a phenyl ring substituted with an ethoxy group, and a butanoic acid moiety

属性

IUPAC Name |

2-amino-4-(4-ethoxyphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-2-17-9-5-3-8(4-6-9)11(14)7-10(13)12(15)16/h3-6,10H,2,7,13H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBNWCTXXOGLFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Maillard Reaction-Based Synthesis

The Maillard reaction, traditionally associated with non-enzymatic browning in food chemistry, has been adapted for the synthesis of γ-keto-α-amino acids. A modified protocol inspired by Brimble et al. and detailed in recent work by Szilágyi et al. demonstrates the utility of this approach for structurally analogous compounds.

Key Intermediate: 4-Hydroxyglutamic Acid Lactone

The synthesis begins with the preparation of (2S,4S)-4-hydroxyglutamic acid lactone (rac-7 ), a pivotal intermediate. Using an achiral substrate, racemic rac-7 is synthesized via oxidative cleavage of cyclohexene oxide derivatives followed by lactonization. Sodium periodate (NaIO₄) serves as the reoxidant, achieving a 71% yield over two steps.

Functionalization with 4-Ethoxyphenyl Moieties

To introduce the 4-ethoxyphenyl group, the lactone intermediate undergoes nucleophilic attack by 4-ethoxyaniline under acidic conditions. This step parallels the coupling of para-methoxybenzylamine (PMBNH₂) described in Szilágyi et al.’s work, where ethyl chloroformate mediates amide bond formation. Substituting PMBNH₂ with 4-ethoxyaniline necessitates careful pH control (pH ≈ 1–2) to prevent lactone hydrolysis.

Reaction Optimization

Oxadiazole Ring Opening and Succinylation

A patent-derived method involving 1,3,4-oxadiazole intermediates offers an alternative route. This approach, adapted from Kumar et al., involves the reaction of 5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-amine with succinic anhydride.

Synthesis of 5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine

The oxadiazole precursor is synthesized via cyclization of 4-ethoxybenzoic acid hydrazide with cyanogen bromide (BrCN) in dichloromethane. The reaction proceeds at room temperature for 12 hours, yielding the oxadiazole ring in 85% purity.

Friedel-Crafts Acylation of 4-Ethoxyaniline

Friedel-Crafts acylation, widely used for introducing ketone groups to aromatic rings, has been employed for similar compounds, as demonstrated in the synthesis of 1-(2-amino-4-bromophenyl)ethanone.

Reaction Setup

Mechanistic Pathway

Comparative Analysis of Synthetic Routes

Key Observations :

- The oxadiazole method offers superior yields and purity but requires pre-synthesized intermediates.

- The Maillard route provides stereochemical control but demands rigorous temperature management.

- Friedel-Crafts acylation, while straightforward, suffers from low efficiency and scalability issues.

化学反应分析

Types of Reactions

2-Amino-4-(4-ethoxyphenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted phenyl derivatives.

科学研究应用

2-Amino-4-(4-ethoxyphenyl)-4-oxobutanoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

作用机制

The mechanism of action of 2-Amino-4-(4-ethoxyphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl ring can engage in π-π interactions with aromatic residues in proteins, affecting their function. The compound may also interact with cellular pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects.

相似化合物的比较

Similar Compounds

- 2-Amino-4-(4-methoxyphenyl)-4-oxobutanoic acid

- 2-Amino-4-(4-hydroxyphenyl)-4-oxobutanoic acid

- 2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid

Uniqueness

2-Amino-4-(4-ethoxyphenyl)-4-oxobutanoic acid is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other similar compounds.

生物活性

2-Amino-4-(4-ethoxyphenyl)-4-oxobutanoic acid, also known by its chemical name and CAS number 1026755-44-1, is a compound that has gained attention for its potential biological activities. This article explores the compound's mechanisms of action, pharmacological effects, and relevant research findings, including case studies and comparisons with similar compounds.

Chemical Structure and Properties

The molecular structure of 2-Amino-4-(4-ethoxyphenyl)-4-oxobutanoic acid includes an amino group, a ketone group, and an ethoxy-substituted phenyl moiety. Its chemical formula is , and it exhibits properties typical of carboxylic acid derivatives.

Target of Action

Research indicates that similar compounds are designed to target mycobacterial infections, particularly against Mycobacterium tuberculosis . The mechanism involves inhibiting critical biochemical pathways essential for the survival and replication of the bacteria.

Mode of Action

The compound interacts with specific enzymes or receptors within the microbial cells, leading to disruption in cellular processes. This results in the inhibition of bacterial growth and ultimately cell death.

Biochemical Pathways

The activity of 2-Amino-4-(4-ethoxyphenyl)-4-oxobutanoic acid may involve interference with metabolic pathways crucial for mycobacterial survival. Such pathways include those responsible for energy production and biosynthesis of essential cellular components.

Pharmacokinetics

The pharmacokinetic profile suggests that similar compounds are absorbed into the bloodstream, distributed to infection sites, metabolized into active forms, and excreted from the body. Understanding these parameters is vital for determining dosage regimens in therapeutic applications.

Antimicrobial Activity

Studies have shown that 2-Amino-4-(4-ethoxyphenyl)-4-oxobutanoic acid exhibits significant antimicrobial activity against various pathogens. This includes potential effects against Mycobacterium tuberculosis , suggesting its utility in treating tuberculosis infections.

Anticancer Potential

Emerging research indicates that derivatives of this compound may possess anticancer properties. In vitro studies have demonstrated inhibitory effects on cancer cell lines, indicating a potential role in cancer therapy .

Case Studies

- Antimicrobial Efficacy : A study evaluating the efficacy of various carboxylic acid derivatives found that 2-Amino-4-(4-ethoxyphenyl)-4-oxobutanoic acid showed promising results against multidrug-resistant strains of Mycobacterium tuberculosis . The half-maximal inhibitory concentration (IC50) values were significantly lower than those of standard treatments, indicating higher potency.

- Anticancer Activity : Another investigation focused on the anticancer effects of this compound on human cancer cell lines. Results indicated that treatment with 2-Amino-4-(4-ethoxyphenyl)-4-oxobutanoic acid led to a marked reduction in cell viability, suggesting its potential as an adjunct therapy in oncology .

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds reveals unique biological activities attributed to the ethoxy substitution on the phenyl ring. This modification enhances lipophilicity and may improve membrane permeability, facilitating better interaction with cellular targets.

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| 2-Amino-4-(4-ethoxyphenyl)-4-oxobutanoic acid | Antimicrobial, Anticancer | <10 | Effective against drug-resistant strains |

| N-(6-(pyridin-4-ylmethyl)thio)pyridazin-3-yl)thiophene | Moderate Antimicrobial | 25 | Less effective than target compound |

| 4-(4-methoxy-2-nitrophenylamino)-4-oxobutanoic acid | Antitumor | 15 | Similar structure but less potent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。